molecular formula C24H17BrN4O2 B2707690 5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole CAS No. 2034440-75-8

5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2707690
CAS No.: 2034440-75-8
M. Wt: 473.33
InChI Key: KTLNEFGOCDECQU-UHFFFAOYSA-N
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Description

5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole are not fully understood due to the lack of specific studies on this compound. Related pyrazoline derivatives have shown confirmed biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds have been shown to affect cellular components negatively under oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Related compounds have been shown to interact with acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[3-(3-bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O2/c25-19-8-4-7-18(13-19)22-21(14-26-28-22)24-27-23(29-31-24)17-9-11-20(12-10-17)30-15-16-5-2-1-3-6-16/h1-13,21-22,26,28H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWGCYAPOCVSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NN1)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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